- Preparation of CBI analogues of the duocarmycins and CC-1065 as antitumor agents with DNA alkylating activity, World Intellectual Property Organization, , ,
Cas no 93476-60-9 (5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID)
5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Chemical and Physical Properties
Names and Identifiers
-
- 5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID
- 1H-INDOLE-2-CARBOXYLIC ACID,5-ETHOXY
- 5-Ethoxy-1H-indole-2-carboxylic acid (ACI)
- Indole-2-carboxylic acid, 5-ethoxy- (7CI)
- 5-Ethoxy-2-indolecarboxylic acid
- MFCD02664445
- 5-Ethoxy-1H-indole-2-carboxylicacid
- DA-37410
- 5-ethoxyindole-2-carboxylic acid
- Oprea1_836862
- SR-01000368637
- KZMBIHHDQRATDI-UHFFFAOYSA-N
- E81940
- 93476-60-9
- SR-01000368637-1
- SCHEMBL4371734
- CS-0148697
- DTXSID30360104
- BS-49404
- AKOS000300633
-
- MDL: MFCD02664445
- Inchi: 1S/C11H11NO3/c1-2-15-8-3-4-9-7(5-8)6-10(12-9)11(13)14/h3-6,12H,2H2,1H3,(H,13,14)
- InChI Key: KZMBIHHDQRATDI-UHFFFAOYSA-N
- SMILES: O=C(C1NC2C(=CC(=CC=2)OCC)C=1)O
Computed Properties
- Exact Mass: 205.07389321g/mol
- Monoisotopic Mass: 205.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 62.3Ų
5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Pricemore >>
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| Fluorochem | 058042-1g |
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£224.00 | 2022-03-01 | ||
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$121 | 2024-07-19 | |
| Chemenu | CM242187-5g |
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$431 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219337-100mg |
5-Ethoxy-1H-indole-2-carboxylic acid |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219337-250mg |
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¥95.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219337-1g |
5-Ethoxy-1H-indole-2-carboxylic acid |
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¥262.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219337-5g |
5-Ethoxy-1H-indole-2-carboxylic acid |
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¥1355.00 | 2024-04-24 | |
| eNovation Chemicals LLC | Y0996756-5g |
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5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Production Method
Production Method 1
Production Method 2
1.2 overnight, rt
1.3 Reagents: Lithium hydroxide Solvents: Acetonitrile , Water ; 3 h, 40 °C
1.4 Reagents: Acetic acid ; neutralized
- Preparation of seco-cyclopropapyrroloindole compounds, their conjugates with anti-mesothelin antibodies, and their use as anti-cancer agents, World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Acetic acid , Zinc
- Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)-1-(piperazinyl) methanone derivatives as 5-HT6 receptor ligands: part I, Pharma Chemica, 2012, 4(3), 896-902
5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Raw materials
- 1H-Indole-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester
- Ethyl 5-Hydroxyindole-2-carboxylate
- 4-ethoxy-2-methyl-1-nitrobenzene
5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Preparation Products
5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Suppliers
5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Related Literature
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID
5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID (CAS No. 93476-60-9): An Overview of a Promising Compound in Medicinal Chemistry
5-Ethoxy-1H-indole-2-carboxylic acid (CAS No. 93476-60-9) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the indole family, a class of heterocyclic aromatic compounds with a wide range of applications in pharmaceutical research and development.
The structure of 5-ethoxy-1H-indole-2-carboxylic acid consists of an indole ring system substituted with an ethoxy group at the 5-position and a carboxylic acid group at the 2-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for various therapeutic applications.
Recent studies have highlighted the potential of 5-ethoxy-1H-indole-2-carboxylic acid in several areas, including anti-inflammatory, anti-cancer, and neuroprotective activities. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 5-ethoxy-1H-indole-2-carboxylic acid could be a promising lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 5-ethoxy-1H-indole-2-carboxylic acid has shown potential as an anti-cancer agent. Research conducted at the National Cancer Institute revealed that this compound can induce apoptosis in various cancer cell lines, including breast, colon, and lung cancer cells. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and proliferation. These findings indicate that 5-ethoxy-1H-indole-2-carboxylic acid may have therapeutic potential in cancer treatment.
The neuroprotective properties of 5-ethoxy-1H-indole-2-carboxylic acid have also been explored in recent studies. A study published in the Journal of Neurochemistry reported that this compound can protect neurons from oxidative stress and excitotoxicity, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to the ability of 5-ethoxy-1H-indole-2-carboxylic acid to scavenge free radicals and inhibit the activation of microglia, thereby reducing inflammation in the brain.
The synthesis of 5-ethoxy-1H-indole-2-carboxylic acid has been well-documented in the literature, with several efficient routes reported. One common method involves the condensation of ethyl acetoacetate with tryptamine followed by cyclization and subsequent hydrolysis to form the carboxylic acid group. This synthetic route is scalable and can be adapted for large-scale production, making it suitable for industrial applications.
In terms of pharmacokinetics, studies have shown that 5-ethoxy-1H-indole-2-carboxylic acid exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and is rapidly absorbed from the gastrointestinal tract. The compound is metabolized primarily by hepatic enzymes, with major metabolites being excreted via urine and feces. These pharmacokinetic characteristics suggest that 5-ethoxy-1H-indole-2-carboxylic acid could be administered orally for therapeutic purposes.
To further evaluate the safety and efficacy of 5-Ethoxy-1H-indole-2-carboxylic acid, several preclinical studies have been conducted using animal models. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, more extensive toxicological studies are needed to fully assess its safety profile before advancing to clinical trials.
In conclusion, 5-Ethoxy-1H-indole-2-carboxylic acid (CAS No. 93476-60-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features, combined with its favorable pharmacokinetic properties, make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the discovery and development of novel drugs for various diseases.
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